

2,5,8-Nonanetrione molecular structure and weight

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Compound of Interest

Compound Name: 2,5,8-Nonanetrione

Cat. No.: B14170128

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In-Depth Technical Guide: 2,5,8-Nonanetrione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of **2,5,8-nonanetrione** (CAS RN: 38284-28-5). This document collates available data on its molecular weight, formula, and spectroscopic characteristics. Synthesis methodologies are discussed, and a summary of its known, albeit limited, biological context is provided. All quantitative data is presented in structured tables for clarity, and conceptual diagrams for its molecular structure and a representative synthesis workflow are included in the DOT language format as specified.

Molecular Structure and Properties

2,5,8-Nonanetrione is a tri-ketone with a nine-carbon aliphatic backbone. Its structure is characterized by carbonyl groups at the second, fifth, and eighth positions.

Molecular Diagram

Figure 1: 2D Molecular Structure of 2,5,8-Nonanetrione

Physicochemical and Computed Properties

The following table summarizes the key identifiers and physicochemical properties of **2,5,8-nonanetrione**.

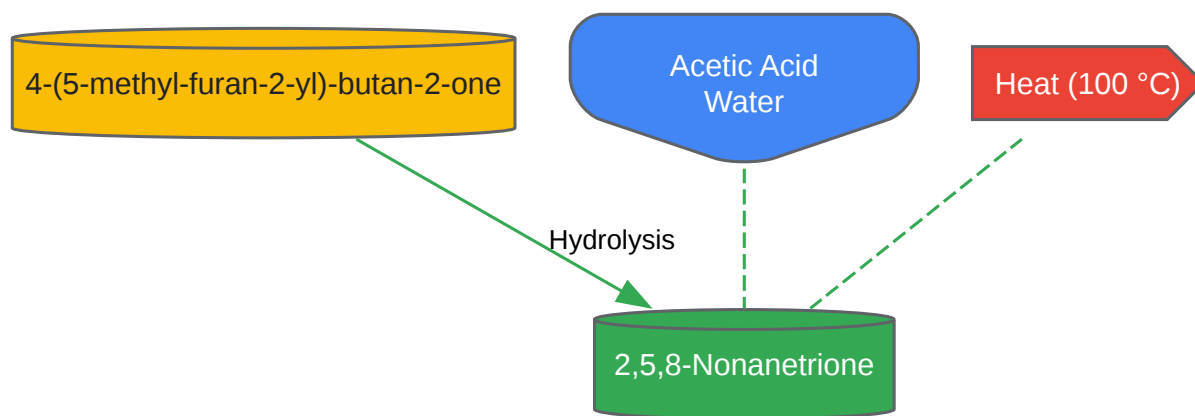
Property	Value	Reference(s)
IUPAC Name	nonane-2,5,8-trione	[1]
Molecular Formula	C ₉ H ₁₄ O ₃	[1][2]
Molecular Weight	170.21 g/mol	[1]
CAS Number	38284-28-5	[1]
Canonical SMILES	<chem>CC(=O)CCC(=O)CCC(=O)C</chem>	[2]
Density	1.01 g/cm ³	[2]
Boiling Point	305.8 °C at 760 mmHg	[2]
Flash Point	128.1 °C	[2]
Vapor Pressure	0.000804 mmHg at 25°C	[2]
XLogP3	-0.7	[1][2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	6	[2]
Exact Mass	170.094294304 Da	[2]

Synthesis of 2,5,8-Nonanetrione

The synthesis of **2,5,8-nonanetrione** has been reported primarily through the hydrolysis of furan derivatives. Detailed experimental protocols in peer-reviewed journals are not readily available; however, chemical databases provide guidance on potential synthetic routes.

Conceptual Synthesis Workflow

The diagram below illustrates a common synthetic pathway from a furan-based precursor.



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Figure 2: Conceptual workflow for the synthesis of **2,5,8-Nonanetrione**.

Experimental Protocols

While a detailed, step-by-step protocol from a primary literature source is not available in the public domain, the following outlines the general methodologies referenced in chemical databases:

Method 1: From 4-(5-methyl-furan-2-yl)-butan-2-one

- Reactants: 4-(5-methyl-furan-2-yl)-butan-2-one is treated with acetic acid in an aqueous solution.
- Conditions: The reaction mixture is heated to 100 °C.
- Principle: This reaction proceeds via an acid-catalyzed hydrolysis of the furan ring, which opens and rearranges to form the linear triketone structure.

Method 2: From 4-(5-hydroxymethyl-2-furanyl)-2-butanone

- Reactants: 4-(5-hydroxymethyl-2-furanyl)-2-butanone is reacted in methanol.
- Catalyst/Reagent: Hydrogen chloride is used as the catalyst.
- Conditions: The reaction is carried out at 100 °C for a duration of 3 hours.
- Principle: Similar to the first method, this is an acid-catalyzed process that results in the cleavage and rearrangement of the furan moiety to yield **2,5,8-nonanetrione**.

Note: These protocols are based on summarized literature data and would require further optimization and development for laboratory implementation. Purification and isolation techniques, such as column chromatography or distillation, would be necessary to obtain a pure product.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **2,5,8-nonanetrione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹³C NMR: A ¹³C NMR spectrum for **2,5,8-nonanetrione** has been reported, with data available in various spectral databases.[3] The spectrum was recorded in deuteriochloroform (CDCl₃).[3]
 - Expected Chemical Shifts: Based on the structure, one would anticipate signals corresponding to the methyl carbons, the methylene carbons, and the carbonyl carbons. The carbonyl carbons are expected to appear significantly downfield (typically in the 200-215 ppm range for ketones).[4][5] The methyl carbons adjacent to the carbonyl groups would be in the 20-30 ppm region, while the methylene carbons would have distinct signals based on their proximity to the electron-withdrawing carbonyl groups.

Infrared (IR) Spectroscopy

While a specific experimental spectrum is not provided in the search results, the key diagnostic absorption bands can be predicted.

- Expected Absorptions:
 - C=O Stretch: A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹, characteristic of a saturated aliphatic ketone.[6] The presence of three ketone functionalities may lead to a broadening of this peak or the appearance of multiple, closely spaced peaks.
 - C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds in the methyl and methylene groups are expected just below 3000 cm⁻¹. [6]

Mass Spectrometry (MS)

- Molecular Ion: The exact mass of **2,5,8-nonanetrione** is 170.0943 Da.[2] In a mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 170.
- Fragmentation: The molecule would likely undergo cleavage alpha to the carbonyl groups, leading to the loss of acylium ions or alkyl radicals. Common fragmentation patterns would include the loss of CH₃ (m/z = 155), CH₃CO (m/z = 127), and other fragments resulting from cleavages between the carbonyl groups.

Biological Activity and Signaling Pathways

The biological role of **2,5,8-nonanetrione** is not well-documented. It has been reported to be a component of *Nicotiana tabacum* (tobacco).^[1] However, there is a lack of substantial research into its specific biological activities, toxicological profile, or mechanism of action in any biological system.

Signaling Pathways:

- Currently, there are no known or described signaling pathways in which **2,5,8-nonanetrione** is known to play a role. Its simple aliphatic trione structure does not immediately suggest interaction with common receptor families or enzymatic pathways without further derivatization or metabolic activation. Professionals in drug development should consider this compound as a basic chemical entity with an uncharacterized biological profile.

Conclusion

2,5,8-Nonanetrione is a well-defined chemical compound with established molecular and physical properties. While synthetic routes are outlined in chemical literature, detailed experimental protocols for its preparation are not widely disseminated. Spectroscopic data for its characterization are available in established databases. The biological significance of this molecule remains largely unexplored, presenting an open area for future research. This guide serves as a foundational resource for scientists and researchers interested in this particular triketone.

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